
Tetramethylammonium methyl carbonate
Overview
Description
Tetramethylammonium methyl carbonate ([NMe₄]⁺[OCO₂Me]⁻, TMAMC) is a quaternary ammonium salt synthesized via the reaction of trimethylamine with dimethyl carbonate (DMC) under optimized conditions (120°C, 1.1:1 molar ratio, 0.1 MPa N₂ pressure) . It serves as a versatile organocatalyst, particularly in transesterification reactions, due to its ability to generate highly active tetramethylammonium alkoxides in situ . TMAMC is notable for its metal-free composition, scalability (e.g., 100 g-scale biodiesel production), and reusability, aligning with green chemistry principles . Applications span polymer degradation (e.g., PLA, PET), organic synthesis, and biodiesel production, highlighting its role in circular economy approaches .
Scientific Research Applications
Transesterification Catalyst
Overview:
TMC has emerged as a metal-free catalyst for the transesterification of esters and alcohols, a critical reaction in organic chemistry that facilitates the production of biodiesel and various esters used in industrial applications. This reaction typically involves the conversion of triglycerides into fatty acid methyl esters (biodiesel) and glycerol.
Mechanism:
The catalytic action of TMC involves the formation of an alkoxide ion when it reacts in situ with an alcohol. This alkoxide then attacks the ester substrate, leading to the formation of the desired product. The absence of metal catalysts not only reduces environmental impact but also expands the range of substrates that can be effectively utilized, including those that deactivate traditional metal-based catalysts due to chelation effects .
Case Studies:
- A study published in Green Chemistry demonstrated that TMC could facilitate high-yield transesterification reactions involving complex substrates, including amino alcohols and chiral amino acid esters. The researchers reported successful syntheses at a scale of 100 grams, indicating TMC's potential for industrial applications .
- Another investigation highlighted TMC's effectiveness in producing biodiesel from various feedstocks, showcasing its reusability across multiple reaction cycles with minimal loss in activity .
Environmental Benefits
Sustainability:
TMC exemplifies green chemistry principles by providing a non-toxic, recyclable alternative to conventional metal catalysts. Its use minimizes hazardous waste and reduces reliance on heavy metals, aligning with global sustainability goals. The ability to produce biodiesel through a cleaner process further enhances its appeal in renewable energy sectors .
Comparative Analysis:
A comparison table summarizing the advantages of TMC over traditional metal catalysts is provided below:
Feature | Tetramethylammonium Methyl Carbonate | Traditional Metal Catalysts |
---|---|---|
Toxicity | Non-toxic | Often toxic |
Recyclability | High (reusable) | Limited |
Cost | Generally lower | Higher |
Substrate Range | Broad (including chelating substrates) | Limited |
Environmental Impact | Minimal | Significant |
Further Research and Applications
Ongoing Studies:
Research continues to explore additional applications of TMC beyond transesterification. Its potential use as an organocatalyst in various organic reactions is being investigated, with studies focusing on its effectiveness in synthesizing complex organic molecules and pharmaceuticals .
Future Directions:
The development of new methodologies incorporating TMC could lead to advancements in sustainable chemical processes. Continued exploration into its properties may reveal further applications in fields such as polymer chemistry and materials science.
Chemical Reactions Analysis
Transesterification Catalysis
TMC catalyzes transesterification reactions between esters and alcohols, forming new esters with high chemoselectivity. The mechanism involves in situ generation of tetramethylammonium alkoxides (e.g., [Me₄N]⁺[OR]⁻), which act as highly active nucleophiles.
Key Features:
-
Substrate Scope: Works with chelating substrates (e.g., amino alcohols, diols, sugar derivatives) that deactivate traditional metal catalysts .
-
Scalability: Demonstrated in a 100-gram biodiesel production (methyl oleate synthesis) .
-
Reusability: The catalyst remains stable ≤110°C and can be reused multiple times without significant loss of activity .
Example Reaction:
Substrate Compatibility Table:
Reaction with Dimethyl Carbonate (DMC)
Observations:
-
Unexpected Yield: Methyl acetate yields exceeded theoretical predictions (17% higher than expected), suggesting competing pathways .
-
Solvent Dependence: Reactions in tetrahydrofuran (THF) or cyclopentylmethyl ether showed negligible methyl acetate formation .
Proposed Pathway:
Hydrolysis of the Methyl Carbonate Anion
The methyl carbonate anion ([OCO₂Me]⁻) in TMC undergoes rapid hydrolysis in polar solvents or aqueous environments, producing bicarbonate and methanol .
Hydrolysis Mechanism:
Conditions Affecting Stability:
-
Water Content: Hydrolysis accelerates with >0.012 mmol H₂O/g .
-
Solvent Polarity: Polar solvents (e.g., acetonitrile) promote decomposition .
Catalytic Cycle and Regeneration
TMC’s alkoxide intermediates are regenerated during transesterification, enabling a closed-loop catalytic cycle:
-
Alkoxide Formation:
-
Ester Exchange: The alkoxide attacks the ester substrate, releasing the product and regenerating TMC .
Advantages Over Metal Catalysts:
Side Reactions and Limitations
Q & A
Basic Questions
Q. What is the role of TMC in transesterification reactions, and how does its mechanism differ from traditional metal catalysts?
TMC acts as a metal-free catalyst in transesterification by reacting with alcohols to generate alkoxide ions in situ. These ions nucleophilically attack ester substrates, forming new esters without requiring metal coordination. Unlike metal salts (e.g., Ti, Sn), TMC avoids chelation issues with flexible or long-chain esters, enabling broader substrate compatibility, including amino alcohols, diols, and α-amino acid esters . This mechanism is critical for synthesizing complex esters and biodiesel precursors under mild conditions (≤110°C) .
Q. What are the advantages of using TMC over conventional metal-based catalysts in ester synthesis?
TMC eliminates metal contamination, reduces environmental impact, and enhances functional group tolerance. Metal catalysts often deactivate with chelating substrates (e.g., diols, amino alcohols), but TMC remains effective, preserving stereochemical integrity in chiral esters. Additionally, TMC’s reusability and scalability (e.g., 100g-scale biodiesel production) demonstrate practical advantages for green chemistry applications .
Q. How is TMC applied in green chemistry, particularly in biodiesel production?
TMC catalyzes the transesterification of triglycerides with methanol to produce fatty acid methyl esters (biodiesel). Its metal-free nature avoids heavy-metal waste, and its compatibility with diverse alcohols (primary, secondary, tertiary) ensures efficient conversion. Lab-scale success with TMC has validated its potential for industrial adaptation .
Q. What safety protocols are recommended for handling TMC in laboratory settings?
TMC’s aqueous solutions (e.g., 60% concentration) require precautions against eye/skin contact. Immediate rinsing with water is advised upon exposure. While TMC itself is non-flammable, decomposition at >230°C may release trimethylamine and methyl chloride, necessitating ventilation and thermal stability monitoring .
Advanced Research Questions
Q. How does TMC overcome limitations with chelating substrates in transesterification?
Chelating substrates (e.g., amino alcohols) typically deactivate metal catalysts by forming stable coordination complexes. TMC generates transient alkoxide ions that avoid such interactions, enabling reactions with substrates like sugar derivatives and alkaloids. This property is critical for synthesizing bioactive esters without racemization .
Q. What methodological strategies ensure chemoselectivity and scalability in TMC-catalyzed reactions?
Chemoselectivity is achieved by optimizing solvent polarity (e.g., THF, DMF) and temperature (60–110°C). Scalability requires controlled reagent addition and in situ monitoring (e.g., FTIR, GC-MS) to prevent side reactions. TMC’s reusability (up to 5 cycles without activity loss) further supports large-scale applications .
Q. How does TMC compare to other methylating agents (e.g., dimethyl sulfate, iodomethane) in N-methylation reactions?
TMC offers milder conditions and reduced toxicity compared to aggressive agents like dimethyl sulfate. In N-methylation of amines, TMC paired with bases (e.g., K₂CO₃) selectively produces monomethylated products, avoiding over-alkylation. However, its lower electrophilicity may limit reactivity with sterically hindered amines .
Q. What structural features of TMC contribute to its stability under thermal and hydrolytic conditions?
The tetramethylammonium ion’s high rotational barrier (~6–7 kcal/mol) stabilizes the molecule against thermal decomposition. Hydrolytic stability is maintained in anhydrous solvents, though aqueous solutions require pH control to prevent bicarbonate formation .
Q. How can researchers address substrate-specific limitations, such as complex mixtures with methyl acrylate (MA)?
While TMC efficiently transesterifies methyl methacrylate (MMA), MA’s electron-deficient carbonyl group promotes side reactions (e.g., Michael additions). Mitigation strategies include using stoichiometric alcohol excess, low temperatures, and additives (e.g., molecular sieves) to suppress competing pathways .
Q. What analytical techniques are most effective for monitoring TMC-catalyzed reactions?
In situ FTIR tracks alkoxide formation and ester conversion. GC-MS or HPLC quantifies product purity, especially for chiral esters. For large-scale runs, offline sampling coupled with NMR ensures reproducibility and identifies byproducts (e.g., dimethyl carbonate from solvent participation) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetramethylammonium Hydroxide (TMAH)
TMAH ([NMe₄]⁺[OH]⁻) is widely used in O-methylation of phenolic compounds but requires harsh conditions (200–230°C, CaO base) . In contrast, TMAMC operates under milder temperatures (≤110°C) without requiring additional bases, reducing energy consumption and side reactions . TMAH is also costly (¥54,500/100 g for related ammonium salts) compared to TMAMC, which is synthesized from cheaper precursors (trimethylamine and DMC) .
Metal-Based Catalysts (e.g., K₂CO₃, Mg-Al Oxides)
Conventional metal catalysts often suffer from deactivation by chelating substrates (e.g., amino alcohols) and generate metal residues . TMAMC avoids these issues, enabling chemoselective transesterification of sensitive substrates like α-amino acid esters .
Methylating Agents
Trimethylsulfonium Salts and Tetramethylammonium Chloride
Trimethylsulfonium salts exhibit unsatisfactory conversion rates in phenol methylation . Tetramethylammonium chloride requires microwave irradiation (145°C) and strong bases (Cs₂CO₃), limiting practicality . TMAMC, however, achieves efficient methylation under ambient conditions, avoiding hazardous reagents like methyl chloride .
Dimethyl Carbonate (DMC)
While DMC is a green methylating agent, it often produces C-alkylation byproducts . TMAMC’s alkoxide intermediates suppress such side reactions, enhancing selectivity .
Thermal Stability
In contrast, tributylmethylammonium methyl carbonate degrades at 130°C via Hofmann elimination, releasing CO₂ and methoxide . This makes TMAMC preferable for high-temperature processes like biodiesel synthesis.
Environmental and Economic Considerations
TMAMC’s synthesis from renewable DMC and its reusability reduce waste and costs . Traditional methylating agents like dimethyl sulfate are toxic and non-recyclable . TMAMC also avoids the high costs of deep eutectic solvents (e.g., tetramethylammonium nitrate: ¥29,600/100 g) .
Data Table: Comparative Properties of TMAMC and Similar Compounds
Key Research Findings
- Efficiency : TMAMC achieves >98% yield in transesterification, outperforming metal catalysts in substrates like sugar derivatives .
- Scalability : Demonstrated in 100 g-scale biodiesel production, TMAMC supports industrial adoption .
- Mechanistic Insight : In-situ alkoxide formation prevents self-decomposition, enhancing catalytic longevity .
- Stability : Despite early concerns about quaternary methyl carbonates, TMAMC exhibits robust thermal stability .
Properties
CAS No. |
22426-79-5 |
---|---|
Molecular Formula |
C6H15NO3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
methyl carbonate;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2H4O3/c1-5(2,3)4;1-5-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
YKLKUNBKAPXTEZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C.COC(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.